Compound Description: [18F]1 is a radiolabeled pyrazolo[1,5-a]pyrimidine derivative designed for positron emission tomography (PET) imaging. Initial studies indicated a slow clearance rate from excretory tissues, prompting further investigation. [, ]
Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine-3-carbonitrile structure with the target compound. The key difference lies in the 7-position substituent. While the target compound features a 1-(2,4-dichlorophenoxy)ethyl group, [18F]1 contains a 2-[18F]fluoroethylamino group. This difference highlights the potential for modifications at the 7-position to alter pharmacokinetic properties like clearance rates. [, ]
Compound Description: [18F]2 is another pyrazolo[1,5-a]pyrimidine derivative designed for PET imaging that also exhibited a slow clearance rate from excretory tissues in preliminary biodistribution experiments. [, ]
Compound Description: [18F]3 represents a modified version of [18F]1, incorporating an acetate group at the 5-position to improve clearance rates for PET imaging. In vitro and in vivo studies demonstrated a higher uptake in S180 tumor cells compared to other derivatives with different polar groups. []
Relevance: This compound shares the pyrazolo[1,5-a]pyrimidine-3-carbonitrile core and the 7-(2-[18F]fluoroethylamino) substituent with [18F]1. The introduction of the acetate group at the 5-position demonstrates the impact of substitutions on the pyrimidine ring on biological activity and uptake, offering insights for the design of potential analogs of 7-[1-(2,4-Dichlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile. []
Compound Description: [18F]4 is a derivative synthesized alongside [18F]3, featuring a hydroxymethyl group at the 5-position instead of the acetate group. Similar to [18F]3, it exhibited favorable tumor uptake kinetics in biodistribution studies. []
Relevance: This compound further reinforces the influence of substituents at the 5-position of the pyrazolo[1,5-a]pyrimidine scaffold. The presence of a hydroxymethyl group, compared to the acetate in [18F]3, highlights the subtle structural modifications that can be made to potentially enhance the biological activity of 7-[1-(2,4-Dichlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile analogs. []
Relevance: Although structurally more distant from the target compound than the previous examples, [18F]5 emphasizes the impact of larger substituents on the pyrazolo[1,5-a]pyrimidine scaffold. Its decreased activity compared to compounds with smaller 5-position substitutions emphasizes the importance of a balanced approach in modifying the core structure of 7-[1-(2,4-Dichlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile for potential applications. []
Compound Description: This compound was synthesized and its crystal structure was determined. It displayed marked antitumor activity against human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45. []
Relevance: While this compound lacks the cyano group at the 3-position present in 7-[1-(2,4-Dichlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile, it features a 2,4-dichlorophenyl group, highlighting the relevance of this substituent in the context of pyrazolo[1,5-a]pyrimidines. Additionally, its demonstrated antitumor activity suggests that the pyrazolo[1,5-a]pyrimidine scaffold, even with substitutions at other positions, holds potential for biological activity. []
Compound Description: This compound exhibits anxiolytic, antiepileptic, sedative, hypnotic, and skeletal muscle relaxant properties. An improved method for its synthesis was developed. []
Relevance: This compound provides a direct example of a 3-cyanopyrazolo[1,5-a]pyrimidine derivative with a substituent at the 7-position. Although the specific substituent differs from 7-[1-(2,4-Dichlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile, its diverse pharmacological profile highlights the therapeutic potential of compounds within this structural class. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.